molecular formula C13H17N3O B1366972 3-(Piperidin-4-YL)-3,4-dihydroquinazolin-2(1H)-one CAS No. 79098-75-2

3-(Piperidin-4-YL)-3,4-dihydroquinazolin-2(1H)-one

Cat. No.: B1366972
CAS No.: 79098-75-2
M. Wt: 231.29 g/mol
InChI Key: KSTFHYBYFDYWSD-UHFFFAOYSA-N
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Description

3-(Piperidin-4-YL)-3,4-dihydroquinazolin-2(1H)-one is a useful research compound. Its molecular formula is C13H17N3O and its molecular weight is 231.29 g/mol. The purity is usually 95%.
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Scientific Research Applications

Antihypertensive Potential

  • 3-(Piperidin-4-YL)-3,4-dihydroquinazolin-2(1H)-one has been explored for its potential as an antihypertensive agent. Research suggests that structural modifications of 4-piperidylbenzimidazolinones by replacing the benzimidazolinone group with other heterocycles, including 3,4-dihydroquinazoline, can yield new piperidines with potential antihypertensive effects (Obase et al., 1983). Another study synthesized piperidine derivatives with a 3,4-dihydroquinazoline ring system, which showed significant hypotension in a spontaneously hypertensive rat model (Takai et al., 1986).

Neuroreceptor Activity

  • The compound has been found to exhibit dual dopamine D2 and serotonin 5-HT1A receptor activity. This was observed in synthesized arylpiperidinyl-2(1H)-3,4-dihydroquinolinones, indicating potential applications in the treatment of neurological disorders (Ullah et al., 2015). Additionally, a series of 7-piperazinyl and 7-piperidinyl-3,4-dihydroquinazolin-2(1H)-ones related to adoprazine, a potential atypical antipsychotic, showed potent D2 receptor antagonist and 5-HT1A receptor agonist properties (Ullah, 2014).

Application in Synthesis and Drug Development

  • Research has demonstrated the utility of 3,4-dihydroquinazolin-2(1H)-one derivatives in the synthesis of other pharmacologically active compounds. For example, a study focused on the synthesis of novel quinolinone derivatives through a catalyst-free multicomponent reaction using 4-hydroxyquinolin-2(1H)-one, piperidine, and various benzaldehydes (Du et al., 2020). Furthermore, the synthesis of new 4(3H)-quinazolinone derivatives under solvent-free conditions using PEG-400 was reported, demonstrating the compound's versatility in drug synthesis (Acharyulu et al., 2008).

Potential in Tuberculosis Treatment

  • The 2,4-diaminoquinazoline class, structurally related to 3,4-dih

Crystal Structure Analysis

  • Studies have analyzed the crystal structures of compounds containing 3,4-dihydroquinazolin-2(1H)-one. These investigations provide insights into the molecular interactions and stability of such compounds, which is vital for drug design and development (Ullah et al., 2017).

Properties

IUPAC Name

3-piperidin-4-yl-1,4-dihydroquinazolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O/c17-13-15-12-4-2-1-3-10(12)9-16(13)11-5-7-14-8-6-11/h1-4,11,14H,5-9H2,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSTFHYBYFDYWSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1N2CC3=CC=CC=C3NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50453067
Record name 3-(Piperidin-4-yl)-3,4-dihydroquinazolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50453067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79098-75-2
Record name 3-(Piperidin-4-yl)-3,4-dihydroquinazolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50453067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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